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Compound of Interest

Compound Name: 5-Azidoisoquinoline

CAS No.: 43101-10-6

Cat. No.: B3370550 Get Quote

Executive Summary
5-Azidoisoquinoline is a specialized aryl azide photoaffinity probe designed to interrogate the

binding sites of isoquinoline-based pharmacophores. Isoquinoline scaffolds are ubiquitous in

medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., H-89,

Fasudil) and biogenic amine receptor ligands.

Upon ultraviolet (UV) irradiation, the 5-azido moiety undergoes photolysis to generate a highly

reactive nitrene intermediate. This intermediate covalently inserts into adjacent amino acid

residues within the binding pocket, permanently "tagging" the target protein. This allows for the

identification of low-affinity interactions and the mapping of allosteric sites that are invisible to

standard thermal equilibrium assays.

Physicochemical Specifications
The following data summarizes the core properties required for experimental design.
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Property Specification

Chemical Name 5-Azidoisoquinoline

CAS Number 43101-10-6

Molecular Formula

Molecular Weight 170.17 g/mol

Appearance
Pale yellow to orange solid (typical of aryl

azides)

Solubility
Soluble in DMSO, DMF, Methanol; sparingly

soluble in water.

Absorption

~250–270 nm (strong); ~310–330 nm

(weak/tail). Note: Isoquinoline core absorbs at

217, 266, 317 nm; azide perturbation typically

enables photolysis at >300 nm.

Stability

Heat and Shock Sensitive. Decomposes with

evolution above melting point or upon UV

exposure.

Storage
-20°C, desiccated, protected from light (Amber

vial).

Mechanism of Action: Aryl Azide Photochemistry
The utility of 5-Azidoisoquinoline relies on the photochemistry of the aryl azide group. Unlike

alkyl azides used in "Click" chemistry, aryl azides are designed to be warheads.

The Nitrene Insertion Pathway
Excitation: Absorption of a photon (h

) promotes the azide to an excited singlet state.

Extrusion: Molecular nitrogen (
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) is rapidly expelled, generating a Singlet Nitrene (

).

Branching Pathways:

Direct Insertion: The singlet nitrene inserts into O-H or N-H bonds (and occasionally C-H

bonds) of the protein.

Intersystem Crossing: Relaxation to the Triplet Nitrene (

), which behaves as a diradical and abstracts hydrogen atoms.

Ring Expansion: Rearrangement to a dehydroazepine electrophile (often a dominant side

reaction in aqueous buffers), which reacts with nucleophiles (e.g., Lysine amines).

Mechanistic Diagram
The following diagram illustrates the transformation from the stable probe to the covalent

protein adduct.
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Caption: Photochemical cascade of 5-Azidoisoquinoline. The singlet nitrene is the primary

species for direct insertion, while ring expansion dominates in nucleophilic buffers.

Safety & Handling: The "Rule of Six"
CRITICAL WARNING: Organic azides are high-energy compounds. 5-Azidoisoquinoline
possesses 9 Carbon atoms and 4 Nitrogen atoms (1 in ring + 3 in azide).
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According to the "Rule of Six", organic azides are generally safe only if

(or simply C/N

3). A ratio of 2.25 indicates this compound is potentially unstable.

Mandatory Safety Protocols:

Do Not Concentrate: Never rotary evaporate solutions to dryness. Keep the compound in

solution/matrix whenever possible.

Cold Storage: Store at -20°C. Warm to room temperature only immediately before use.

Light Shielding: All manipulations must occur under red light or in amber vessels to prevent

premature photolysis.

No Metal Spatulas: Avoid contact with metals to prevent formation of shock-sensitive metal

azides (though less critical for aryl azides than sodium azide, it is Good Laboratory Practice).

Experimental Protocol: Target Identification
This workflow describes the use of 5-Azidoisoquinoline to label a target protein (e.g., a

kinase) in a complex lysate.

Materials
Probe: 5-Azidoisoquinoline (10 mM stock in DMSO).

Competitor: 5-Aminoisoquinoline or specific ligand (10 mM stock).

Buffer: PBS or Tris-HCl, pH 7.4 (Avoid buffers with high nucleophile content if possible,

though Tris is standard).

UV Source: UV Lamp (Mercury Arc or LED) emitting at 302 nm or 365 nm. (Avoid 254 nm if

preserving protein function is required).

Step-by-Step Workflow
Phase 1: Equilibrium Binding
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Prepare Lysate: Dilute protein lysate to 1–2 mg/mL in binding buffer.

Incubate: Aliquot lysate into two sets of tubes:

Experimental: Add 5-Azidoisoquinoline (Final conc: 10–50

M).

Control (Competition): Add 5-Azidoisoquinoline (10–50

M) + Excess Competitor (e.g., 500

M 5-Aminoisoquinoline).

Equilibrate: Incubate for 30–60 minutes at 4°C in the dark to allow reversible binding to

occur.

Phase 2: Photo-Activation
Transfer: Move samples to a UV-transparent 96-well plate or quartz cuvettes. Keep on ice.

Irradiate: Expose samples to UV light (300–365 nm) for 5–10 minutes.

Note: The distance from the lamp should be calibrated to prevent heating.

Mechanism:[1][2] The "flash" converts the reversible binding into an irreversible covalent

bond.

Phase 3: Analysis
Quench: Add SDS-PAGE loading buffer (containing reducing agents like DTT) to stop any

further reaction.

Separation: Resolve proteins via SDS-PAGE.

Detection:

If Radiolabeled (e.g., tritiated probe): Expose gel to X-ray film.

If Activity-Based: Perform enzyme activity assay (labeled enzyme should be inactivated).
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Mass Spectrometry: Digest the specific band and analyze for the mass shift (+142 Da,

corresponding to the probe minus

).

Workflow Diagram
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Caption: Experimental workflow for target deconvolution using 5-Azidoisoquinoline.

Synthesis Reference
For researchers requiring de novo synthesis, the standard route involves the Sandmeyer

reaction starting from 5-aminoisoquinoline:
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Diazotization: 5-Aminoisoquinoline is treated with sodium nitrite (

) in acidic conditions (

or

) at 0°C to form the diazonium salt.

Azidation: Sodium azide (

) is added slowly to the diazonium solution, displacing

to yield 5-azidoisoquinoline.

Purification: Extraction with organic solvent (e.g., DCM) and chromatography in the dark.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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